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molecular formula C10H15BrN2O2S B1458131 Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide CAS No. 866033-94-5

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide

Cat. No. B1458131
M. Wt: 307.21 g/mol
InChI Key: GZRNKZBFDCWQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741490B2

Procedure details

A 3 liter reactor equipped with mechanical stirrer, thermometer and condenser was loaded with 1500 ml of ethanol and 200 g of 4-oxo-cyclohexanecarboxylic acid ethyl ester. After cooling to 0° C., 188 g of bromine were dropped therein in about 1 hour. The temperature was raised to 10° C., then to the room one after discolouration. After 1 hour, 89.32 g of thiourea were added in portions to obtain a suspension, that was refluxed to obtain gradual dissolution of the solid. After 4 hours the solution was concentrated to small volume to obtain a solid mass, that was suspended in 800 ml of acetone and refluxed to obtain a solution. The solution was then cooled to room temperature to precipitate a solid, then to 0° C. and after 4 hours the solid was filtered, washed twice with 100 ml of cold acetone and dried to obtain 170 g of the title product.
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
188 g
Type
reactant
Reaction Step Two
Quantity
89.32 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)C.[CH2:4]([O:6][C:7]([CH:9]1[CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1)=[O:8])[CH3:5].[Br:16]Br.[NH2:18][C:19]([NH2:21])=[S:20]>CC(C)=O>[BrH:16].[CH2:4]([O:6][C:7]([CH:9]1[CH2:14][CH2:13][C:12]2[N:18]=[C:19]([NH2:21])[S:20][C:11]=2[CH2:10]1)=[O:8])[CH3:5] |f:5.6|

Inputs

Step One
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
200 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC(CC1)=O
Step Two
Name
Quantity
188 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
89.32 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 liter reactor equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 10° C.
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to obtain a suspension, that
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
to obtain gradual
DISSOLUTION
Type
DISSOLUTION
Details
dissolution of the solid
CONCENTRATION
Type
CONCENTRATION
Details
After 4 hours the solution was concentrated to small volume
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to obtain a solid mass, that
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
to obtain a solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
FILTRATION
Type
FILTRATION
Details
to 0° C. and after 4 hours the solid was filtered
Duration
4 h
WASH
Type
WASH
Details
washed twice with 100 ml of cold acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Br.C(C)OC(=O)C1CC2=C(N=C(S2)N)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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